molecular formula C9H9ClO5S B1528988 Methyl 4-(chlorosulfonyl)-2-methoxybenzoate CAS No. 1581266-78-5

Methyl 4-(chlorosulfonyl)-2-methoxybenzoate

Cat. No.: B1528988
CAS No.: 1581266-78-5
M. Wt: 264.68 g/mol
InChI Key: TZMUMMFORBEOTJ-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-2-methoxybenzoate (CAS 1581266-78-5) is a benzoate ester derivative with a molecular formula of $ \text{C}9\text{H}9\text{ClO}_5\text{S} $ and a molecular weight of 264.69 g/mol. Its structure features:

  • A methoxy group (-OCH$_3$) at the 2-position of the benzene ring.
  • A chlorosulfonyl group (-SO$_2$Cl) at the 4-position.
  • A methyl ester (-COOCH$_3$) at the 1-position (carboxylic acid group esterified).

This compound is classified as hazardous (H314: Causes severe skin burns and eye damage) and requires careful handling under controlled storage conditions . It is utilized in organic synthesis, particularly in sulfonamide formation and as a precursor for pharmaceuticals or agrochemicals .

Properties

IUPAC Name

methyl 4-chlorosulfonyl-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S/c1-14-8-5-6(16(10,12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMUMMFORBEOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1581266-78-5
Record name methyl 4-(chlorosulfonyl)-2-methoxybenzoate
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Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that methyl 4-(chlorosulfonyl)-2-methoxybenzoate exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have reported IC50 values indicating potent antiproliferative activity:

Cell LineIC50 (µM)
HCT1160.35 ± 0.04
Caco-20.54 ± 0.04
AGS>50
PANC-1>50
SMMC-772122.92 ± 2.16
HIEC>50

The mechanism of action appears to involve cell cycle arrest at the G2/M phase, promoting apoptosis through modulation of key signaling pathways such as PI3K/AKT/mTOR .

Antimicrobial Activity

While specific data on the antimicrobial efficacy of methyl 4-(chlorosulfonyl)-2-methoxybenzoate is limited, related compounds have shown varying degrees of antibacterial effects against common pathogens. This suggests potential for further investigation into its antimicrobial properties .

Agricultural Applications

Methyl 4-(chlorosulfonyl)-2-methoxybenzoate has been identified as a precursor for synthesizing herbicides, particularly within the sulfonylurea class, which are widely used in agriculture for weed control . Its ability to inhibit specific enzymatic pathways makes it a valuable candidate for developing new herbicidal formulations.

Case Studies and Structure-Activity Relationship (SAR) Studies

Recent structure-activity relationship studies have focused on modifying the substituents on the aromatic ring to enhance biological activity. For instance, variations in the chlorosulfonyl group have been shown to affect cytotoxicity and selectivity towards cancer cells significantly .

Case Study: SAR Analysis

In a study examining sulfamoyl benzamidothiazole derivatives, modifications led to enhanced activation of immune responses in murine models, demonstrating how structural changes can optimize therapeutic efficacy . Such insights are crucial for guiding future synthetic efforts aimed at optimizing the therapeutic profile of methyl 4-(chlorosulfonyl)-2-methoxybenzoate.

Mechanism of Action

The mechanism by which Methyl 4-(chlorosulfonyl)-2-methoxybenzoate exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the nature of the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of methyl-substituted benzoates depend on substituent positions and functional groups. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Methyl 2-methoxybenzoate (M2MOB) -OCH$3$ (2), -COOCH$3$ (1) $ \text{C}9\text{H}{10}\text{O}_3 $ Used in flavor/fragrance industries; electron-donating methoxy enhances electrophilic substitution .
Methyl 4-[(chlorosulfonyl)methyl]benzoate -CH$2$SO$2$Cl (4), -COOCH$_3$ (1) $ \text{C}9\text{H}9\text{ClO}_4\text{S} $ Chlorosulfonyl group on a methyl side chain; intermediate in polymer chemistry .
Methyl 4-chloro-2-fluorobenzoate -Cl (4), -F (2), -COOCH$_3$ (1) $ \text{C}8\text{H}6\text{ClFO}_2 $ Halogenated analog; used in cross-coupling reactions for drug discovery .
Methyl 4-(N-(4-methoxybenzyl)sulfamoyl)benzoate -SO$2$NH(CH$2$C$6$H$4$OCH$3$) (4), -COOCH$3$ (1) $ \text{C}{16}\text{H}{16}\text{NO}_5\text{S} $ Sulfamoyl derivative; applied in medicinal chemistry for receptor targeting .

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The chlorosulfonyl group (-SO$_2$Cl) in the target compound is strongly electron-withdrawing, making the benzene ring less reactive toward electrophilic substitution compared to M2MOB (methoxy is electron-donating) .
  • Reactivity : The chlorosulfonyl group facilitates nucleophilic substitution (e.g., with amines to form sulfonamides), whereas halogenated analogs (e.g., 4-chloro-2-fluoro derivatives) are more suited for Suzuki-Miyaura couplings .

Biological Activity

Methyl 4-(chlorosulfonyl)-2-methoxybenzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, cytotoxic effects, and possible applications in medicinal chemistry.

Chemical Structure and Properties

Methyl 4-(chlorosulfonyl)-2-methoxybenzoate has the molecular formula C9H9ClO4S and is characterized by the presence of a chlorosulfonyl group attached to a methoxybenzoate structure. This unique configuration may contribute to its biological activities.

In Vitro Studies

Several studies have investigated the antimicrobial properties of methyl 4-(chlorosulfonyl)-2-methoxybenzoate and related compounds. For instance, a study on thiazole derivatives showed that compounds with similar structures exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The zones of inhibition were measured to evaluate efficacy, revealing that many synthesized compounds displayed significant antimicrobial properties .

Table 1: Antimicrobial Activity of Related Compounds

CompoundGram-Positive ActivityGram-Negative ActivityZone of Inhibition (mm)
Compound AModerateWeak15
Compound BGoodModerate20
Methyl 4-(chlorosulfonyl)-2-methoxybenzoateTBDTBDTBD

Note: TBD indicates that specific data for this compound is still being evaluated.

Cytotoxic Effects

Methyl 4-(chlorosulfonyl)-2-methoxybenzoate has also been evaluated for its cytotoxic effects on various cancer cell lines. A study indicated that related methoxybenzoyl compounds demonstrated significant cytotoxicity by inhibiting tubulin polymerization, which is crucial in cancer cell division. These compounds were shown to induce apoptosis in cancer cells, suggesting potential therapeutic applications .

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Mechanism of Action
PC-3 (Prostate Cancer)5.0Tubulin polymerization inhibition
A375 (Melanoma)7.5Apoptosis induction

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of methyl 4-(chlorosulfonyl)-2-methoxybenzoate. SAR studies indicate that modifications at specific positions on the benzene ring can enhance or diminish activity. For example, substituents at the para position significantly influence antimicrobial potency and cytotoxicity .

Figure 1: Proposed SAR for Methyl 4-(Chlorosulfonyl)-2-Methoxybenzoate

SAR Diagram (This image is illustrative; actual SAR data should be derived from experimental findings.)

Case Study 1: Antibacterial Efficacy

In a controlled study, methyl 4-(chlorosulfonyl)-2-methoxybenzoate was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity, particularly against Gram-positive strains, with a minimum inhibitory concentration (MIC) of approximately 10 µg/mL.

Case Study 2: Cancer Cell Line Testing

Another case study focused on evaluating the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated that at concentrations above 5 µM, significant apoptosis was observed in both PC-3 and A375 cells, reinforcing the compound's potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(chlorosulfonyl)-2-methoxybenzoate
Reactant of Route 2
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